Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate
CAS No.:
Cat. No.: VC16279761
Molecular Formula: C15H11BrO3
Molecular Weight: 319.15 g/mol
* For research use only. Not for human or veterinary use.
![Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate -](/images/structure/VC16279761.png)
Specification
Molecular Formula | C15H11BrO3 |
---|---|
Molecular Weight | 319.15 g/mol |
IUPAC Name | methyl 2-(2-bromobenzo[e][1]benzofuran-1-yl)acetate |
Standard InChI | InChI=1S/C15H11BrO3/c1-18-13(17)8-11-14-10-5-3-2-4-9(10)6-7-12(14)19-15(11)16/h2-7H,8H2,1H3 |
Standard InChI Key | ACYAEXAHQINSEK-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CC1=C(OC2=C1C3=CC=CC=C3C=C2)Br |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a naphtho[2,1-b]furan scaffold comprising two fused benzene rings (A and B) and a five-membered furan ring (C). The bromine atom is positioned at the C-2 site of the furan ring, while the methyl acetate group occupies the C-1 position (Fig. 1) . X-ray crystallography reveals near-planarity among the three rings, with dihedral angles of 1.88° (A/B), 4.16° (A/C), and 2.48° (B/C) . The methyl acetate side chain deviates from this plane by 26.9°, likely influencing intermolecular interactions .
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₃BrO₃ | |
Dihedral Angle (A/B) | 1.88° | |
Dihedral Angle (A/C) | 4.16° | |
Torsion Angle (C1-C11-C12) | -26.9° |
Electronic and Steric Effects
The bromine atom inductively withdraws electron density, enhancing electrophilic reactivity at adjacent positions. This polarization facilitates nucleophilic substitution reactions, making the compound a versatile precursor for derivatization . The methyl acetate group contributes steric bulk, potentially modulating binding interactions in biological systems .
Synthetic Methodologies
Ring-Forming Strategies
A common route involves cyclization of 1-hydroxy-2-naphthaldehyde with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetonitrile), yielding the naphthofuran core . Subsequent bromination at C-2 using N-bromosuccinimide (NBS) introduces the halogen substituent .
Esterification and Functionalization
Methylation of the carboxylic acid intermediate is achieved via Fischer esterification with methanol under acidic catalysis . Alternative pathways employ Mitsunobu reactions to install the acetate group while preserving stereochemical integrity .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Furan Cyclization | K₂CO₃, CH₃CN, reflux | 78 | |
Bromination | NBS, AIBN, CCl₄, 80°C | 65 | |
Esterification | H₂SO₄, MeOH, reflux | 92 |
Biological Activities and Mechanisms
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism
Derivatives of methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate exhibit potent MCH-R1 binding, with IC₅₀ values as low as 120 nM . SAR studies indicate that electron-withdrawing groups (e.g., Br, Cl) at C-5 enhance receptor affinity by 2.5-fold compared to unsubstituted analogs . Molecular docking suggests the bromine atom participates in hydrophobic interactions with Leu¹⁵⁸ and Tyr²⁶⁰ residues in the MCH-R1 binding pocket .
Cytotoxic and Antimicrobial Effects
Preliminary assays demonstrate moderate activity against HeLa (IC₅₀ = 18 µM) and MCF-7 (IC₅₀ = 24 µM) cell lines, though exact mechanisms remain under investigation . Antimicrobial screening reveals inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) .
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for obesity therapeutics targeting MCH-R1. Pyridinyl-substituted derivatives (e.g., 5-(4-pyridinyl)naphtho[2,1-b]furan-2-carboxamide) show improved pharmacokinetic profiles, albeit with low oral bioavailability (F = 4.1%) due to solubility limitations .
Prodrug Design
Esterase-mediated hydrolysis of the methyl acetate group generates active carboxylic acid metabolites, enabling prodrug strategies to enhance tissue penetration .
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